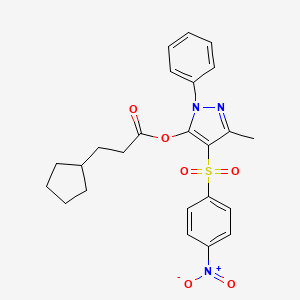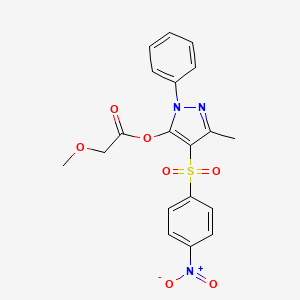![molecular formula C23H27FN2O3 B6562627 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1091166-85-6](/img/structure/B6562627.png)
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide (hereafter referred to as the compound) is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been studied extensively due to its interesting structural and functional properties, and its ability to form strong covalent bonds with other molecules. It has been used in various research areas such as drug design, biochemistry, and pharmacology.
Scientific Research Applications
The compound has been studied extensively for its potential applications in scientific research. It has been used in drug design as it can form strong covalent bonds with other molecules. It has also been used in biochemistry and pharmacology due to its interesting structural and functional properties. It has also been used in the synthesis of other compounds such as peptides, amino acids, and nucleotides.
Mechanism of Action
The compound is known to form strong covalent bonds with other molecules. This enables it to act as a catalyst in the formation of other molecules. It can also act as a bridge between two molecules, allowing them to interact more efficiently. This can be used in drug design to create more potent drugs.
Biochemical and Physiological Effects
The compound has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450 3A4, which is involved in the metabolism of drugs. It has also been found to inhibit the activity of other enzymes involved in the metabolism of drugs. It has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and its structure can be easily modified. However, it is important to note that the compound is toxic and should be handled with caution.
Future Directions
The compound has a wide range of potential applications in scientific research. It can be used in drug design to create more potent drugs, and it can be used in biochemistry and pharmacology to study biochemical and physiological effects. It can also be used in the synthesis of other compounds such as peptides, amino acids, and nucleotides. Additionally, the compound can be used in the development of new materials for use in lab experiments. It can also be used to study the effects of covalent bonding on other molecules. Finally, the compound can be used to study the effects of strong covalent bonds on the structure and function of proteins.
Synthesis Methods
The compound can be synthesized from a variety of starting materials such as 4-fluoro-2-methylbenzene-1-oxide, propan-2-ylbenzene-1-oxide, and ethanediamide. The synthesis is typically carried out in a reaction vessel using a base catalyst such as sodium hydroxide. The reaction is typically carried out at room temperature and the reaction is complete in about 1 hour. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-16(2)17-3-9-20(10-4-17)26-22(28)21(27)25-15-23(11-13-29-14-12-23)18-5-7-19(24)8-6-18/h3-10,16H,11-15H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSPPVSKCLUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B6562544.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562551.png)
![1-{[1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562554.png)
![1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B6562570.png)
![4-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562577.png)
![1-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B6562586.png)
![4-{[1-(3-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562590.png)
![4-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562594.png)
![4-{[1-(2-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}morpholine](/img/structure/B6562612.png)
![N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6562614.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide](/img/structure/B6562615.png)


![N-(4-fluorophenyl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562645.png)